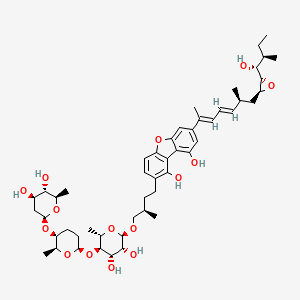

Fulicineroside

Description

Propriétés

Formule moléculaire |

C50H72O15 |

|---|---|

Poids moléculaire |

913.1 g/mol |

Nom IUPAC |

2-[(3R)-4-[(2R,3R,4S,5R,6S)-5-[(2R,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3-methylbutyl]-7-[(2E,4E,6S)-7-[(2S,3S)-3-[(1R,2R)-1-hydroxy-2-methylbutyl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]dibenzofuran-1,9-diol |

InChI |

InChI=1S/C50H72O15/c1-9-26(4)43(53)49-38(64-49)19-24(2)11-10-12-27(5)32-20-33(51)41-37(21-32)62-36-16-15-31(45(55)42(36)41)14-13-25(3)23-58-50-47(57)46(56)48(30(8)61-50)65-39-18-17-35(28(6)59-39)63-40-22-34(52)44(54)29(7)60-40/h10-12,15-16,20-21,24-26,28-30,34-35,38-40,43-44,46-57H,9,13-14,17-19,22-23H2,1-8H3/b11-10+,27-12+/t24-,25-,26-,28+,29-,30+,34-,35+,38+,39-,40+,43-,44-,46+,47-,48+,49-,50-/m1/s1 |

Clé InChI |

TZYNOEQOBDAWPQ-NJRZTIRLSA-N |

SMILES isomérique |

CC[C@@H](C)[C@H]([C@H]1[C@@H](O1)C[C@H](C)/C=C/C=C(\C)/C2=CC(=C3C(=C2)OC4=C3C(=C(C=C4)CC[C@@H](C)CO[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O[C@@H]6CC[C@@H]([C@@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O)O)O)O)O)O |

SMILES canonique |

CCC(C)C(C1C(O1)CC(C)C=CC=C(C)C2=CC(=C3C(=C2)OC4=C3C(=C(C=C4)CCC(C)COC5C(C(C(C(O5)C)OC6CCC(C(O6)C)OC7CC(C(C(O7)C)O)O)O)O)O)O)O |

Synonymes |

fulicineroside |

Origine du produit |

United States |

Natural Occurrence and Isolation of Fulicineroside

Identification from Fuligo cinerea (Slime Mold)

Fulicineroside is a novel alkyldibenzofuran metabolite first isolated from the slime mold Fuligo cinerea researchgate.net. It is characterized as an unusual glycosidic dibenzofuran (B1670420) researchgate.net. The structure of this compound consists of a dibenzofuran aglycon, named fulicinerine, linked to a trisaccharide chain composed of L-rhamnose, L-rhodinose, and D-olivose researchgate.net.

Fuligo cinerea, a member of the class Myxomycetes, is a species of plasmodial slime mold. wikipedia.orgtexasmushrooms.org These organisms are widespread and typically inhabit moist, shady environments, where they grow on decaying wood, soil, and other organic matter. researchgate.nettexasmushrooms.org The life cycle of Fuligo cinerea includes a plasmodial stage, which is a large, amoeba-like mass that moves and engulfs food particles, eventually transforming into spore-bearing structures known as sporangia. researchgate.nettexasmushrooms.org The identification of this compound from this organism underscores the potential of slime molds as a source of unique natural products. nih.gov

Ecological Niche and Metabolomic Profile of Myxomycetes

Myxomycetes, or true slime molds, occupy a distinct ecological niche, contributing to the decomposition of dead vegetation. wikipedia.org They are found globally in damp terrestrial habitats like decaying wood and forest litter. researchgate.netwikipedia.org Although historically classified as fungi, they are now understood to be unique eukaryotic organisms within the phylum Amoebozoa. wikipedia.orgwikipedia.org

The metabolomic profile of Myxomycetes is diverse and a rich source of bioactive compounds. researchgate.net Research has revealed that these organisms produce a wide array of secondary metabolites, many of which are novel. researchgate.net These compounds serve various ecological roles and have shown potential for different applications. researchgate.netnih.gov The chemical constituents isolated from about 26 species of Myxomycetes include lipids, fatty acids, alkaloids, peptides, terpenes, naphthoquinone pigments, and various aromatic compounds. researchgate.netnih.gov

Some notable compounds from the Fuligo genus include fuligorubin A, a plasmodial pigment from Fuligo cinerea, and cycloanthranilylproline derivatives from Fuligo candida. researchgate.net The presence of dibenzofuran-containing metabolites like this compound is significant, as this class of compounds is more commonly found in lichens. researchgate.net

Table 1: General Metabolomic Profile of Myxomycetes

| Compound Class | Examples |

|---|---|

| Alkaloids | Indolo[2,3-a]carbazole alkaloids (e.g., arcyriaflavins) |

| Pigments | Naphthoquinones, Bisindolylmaleimides, Tetramic acid derivatives (e.g., Fuligorubin A) |

| Fatty Acids | Polyunsaturated and multibranched polyunsaturated fatty acids |

| Aromatic Compounds | Dibenzofurans (e.g., this compound), p-Terphenyls |

| Peptides | Cycloanthranilylproline derivatives |

| Terpenoids | Various terpenoid structures |

Extraction and Purification Methodologies from Biological Sources

The isolation of this compound from its natural source, Fuligo cinerea, involves a multi-step process of extraction and purification. researchgate.net These methodologies are designed to carefully separate the target compound from the complex mixture of metabolites present in the slime mold.

The general procedure begins with solvent extraction of the biological material. For this compound, a 19.65-gram sample of Fuligo cinerea was extracted with butanol. researchgate.net This initial crude extract contains a wide range of compounds. Subsequent separation and purification steps are necessary to isolate the desired molecule.

Chromatographic techniques are central to the purification process. The butanol extract was first separated using a Sephadex LH-20 column, a common method for separating natural products. researchgate.netnih.gov The fractions obtained from this step were then subjected to further purification by reverse-phase high-performance liquid chromatography (RP-HPLC), which yielded 19.9 mg of pure this compound as a white amorphous powder. researchgate.net

The structure of the isolated compound was elucidated through extensive spectroscopic analysis, including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Chemical degradation through enzymatic and mild acid hydrolysis was also employed to identify the constituent parts of the glycoside—the aglycon (fulicinerine) and the individual sugars (rhamnose, rhodinose (B1234984), and olivose). researchgate.net

Table 2: Extraction & Purification of this compound from Fuligo cinerea

| Step | Method | Details | Outcome |

|---|---|---|---|

| 1. Initial Extraction | Solvent Extraction | 19.65 g of Fuligo cinerea was extracted with butanol. | Crude butanol extract containing a mixture of compounds. |

| 2. Primary Separation | Column Chromatography | The crude extract was separated on a Sephadex LH-20 column. | Partially purified fractions. |

| 3. Final Purification | RP-HPLC | Fractions were further purified by Reverse-Phase High-Performance Liquid Chromatography. | 19.9 mg of pure this compound. |

| 4. Structure Elucidation | Spectroscopic Analysis | IR, UV, MS, and extensive 1D and 2D NMR spectroscopy. | Determination of the chemical structure of this compound. |

| 5. Component Analysis | Hydrolysis | Enzymatic (hesperidinase) and mild acid hydrolysis. | Liberation and identification of the aglycon (fulicinerine) and the three sugar units. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Angelicin |

| Arcyriaflavin A |

| Arcyriaflavin B |

| Arcyriaflavin C |

| Arcyriarubin B |

| Arcyriarubin C |

| Arcyrioxepin A |

| Bergapten |

| Clavapyrone |

| Cycloanthranilylproline |

| Enteridinine A |

| Enteridinine B |

| Fulicinerine |

| This compound |

| Fuligorubin A |

| Intermedipyrone |

| Kehokorin A |

| Kehokorin B |

| Kehokorin C |

| Lindbladione |

| Lycogarubin A |

| Lycogarubin B |

| Lycogarubin C |

| Magnumiol |

| Methoxsalen |

| Olivose |

| Physarochrome A |

| Psoralen |

| Rhamnose |

| Rhodinose |

| Stigmasterol |

| Trichiol |

Elucidation of Fulicineroside Chemical Structure and Stereochemistry

Aglycone Moiety: Fulicinerine Dibenzofuran (B1670420) Core

The non-sugar portion of fulicineroside is an aglycone named fulicinerine. researchgate.net This core structure is a tetrasubstituted dibenzofuran. researchgate.net The elucidation of this aromatic core was a critical first step in understanding the complete molecule. The dibenzofuran structure itself is a common motif in natural products found in organisms like lichens. researchgate.net The specific substitution pattern of the dibenzofuran in fulicinerine was determined through extensive spectroscopic analysis. researchgate.netresearchgate.net The aglycone, fulicinerine, can be liberated from the parent glycoside through enzymatic hydrolysis for separate characterization. researchgate.net

Glycosidic Component: Trisaccharide Chain (D-olivose, L-rhodinose, L-rhamnose)

Attached to the fulicinerine core is a trisaccharide chain, a sequence of three sugar units. researchgate.netresearchgate.net This chain is composed of D-olivose, L-rhodinose, and L-rhamnose. researchgate.netuni-marburg.de The specific linkage of these sugars was determined to be a β,β,α-linked trisaccharide. researchgate.net The identification of these specific deoxy sugars and their stereochemistry was a challenging aspect of the structural elucidation. researchgate.netnih.gov Mild acid hydrolysis was used to break the glycosidic bonds and isolate the individual monosaccharides, which were then identified. researchgate.net For instance, the isolated rhamnose was confirmed as L-rhamnose by comparing its optical rotation to known literature values. researchgate.net The connection points between the sugars were established using 2D NMR techniques. researchgate.net

Spectroscopic and Chemical Degradation Techniques for Structural Assignment (e.g., UV, IR, MS, 1D/2D NMR)

A comprehensive array of spectroscopic and chemical methods was employed to determine the structure of this compound. researchgate.netresearchgate.net

UV and IR Spectroscopy: Ultraviolet (UV) spectroscopy provided initial evidence for the presence of an aromatic system. researchgate.netresearchgate.net Infrared (IR) spectroscopy indicated the presence of hydroxyl groups and aromatic rings, with characteristic absorptions around 3290 cm⁻¹ for OH functionalities and at 1620 and 1590 cm⁻¹ for the aromatic rings. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was crucial in establishing the molecular formula of this compound as C₅₀H₇₂O₁₅. researchgate.net Fragmentation patterns observed in the mass spectrum helped to identify the sequential loss of the sugar units from the aglycone, providing evidence for the trisaccharide nature of the glycosidic chain. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC) NMR spectroscopy were the most powerful tools for the detailed structural assignment. researchgate.netresearchgate.net

¹H and ¹³C NMR data confirmed the presence of three anomeric protons and carbons, characteristic of a trisaccharide. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) experiments helped to distinguish between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in determining the connectivity between the sugar units and the attachment point of the trisaccharide chain to the fulicinerine aglycone. researchgate.net Specifically, HMBC correlations showed a link between the anomeric proton of the rhamnose unit and C-13 of the aglycone. researchgate.net

Chemical Degradation: As mentioned earlier, mild acid hydrolysis and enzymatic hydrolysis were key chemical degradation techniques used to separate the aglycone from the sugar chain and the individual sugar units from each other for independent analysis. researchgate.net

Revisions and Confirmations of Postulated Structural Data

The initially proposed structure of this compound, based on spectroscopic and degradation studies, was later subjected to the ultimate test of total synthesis. researchgate.netresearchgate.netnih.gov A total synthesis of the postulated structure of this compound was reported, which also involved the synthesis of its aglycone, fulicinerine. researchgate.netnih.gov This synthetic effort highlighted challenges, particularly in creating the unprecedented β-linkage of the L-rhodinose unit. researchgate.net

Upon completion of the synthesis, comparison of the spectroscopic data of the synthetic compound with the data reported for the natural product revealed discrepancies. researchgate.netnih.gov This comparison suggested a misassignment in the originally proposed structure of the natural product. researchgate.netnih.gov Such revisions based on total synthesis are a common and vital part of the process of definitively establishing the structure of complex natural products. nih.govacs.org

Chemical Synthesis and Analog Development of Fulicineroside

Total Synthesis Strategies of the Fulicineroside Aglycone

The total synthesis of this compound's aglycone, fulicinerine, has been accomplished through several innovative routes. researchgate.netnih.gov The central challenge lies in the construction of the tetrasubstituted dibenzofuran (B1670420) core. Researchers have successfully developed multiple pathways, primarily revolving around advanced metal-catalyzed C-H activation and cross-coupling reactions. nih.govresearchgate.net

Pd-Mediated Ortho-Metalation Approaches

One of the primary strategies for assembling the dibenzofuran skeleton of the this compound aglycone involves a Palladium (Pd)-mediated ortho-metalation. nih.govresearchgate.net This approach leverages a directing group to facilitate the selective activation of a C-H bond at the ortho position of an aromatic ring, enabling the formation of a key C-C bond required for cyclization.

In a reported synthesis, a biarylether intermediate, specifically a dimethyl carbamate (B1207046) derivative, undergoes an intramolecular C-H activation reaction catalyzed by palladium. rsc.org This directed cyclization, known as Fagnou's C-H activation, efficiently forms the central furan (B31954) ring of the dibenzofuran core, yielding the desired tetrasubstituted structure. rsc.org This method is a powerful tool for constructing complex aromatic systems from relatively simple precursors. unito.it

Ir-Catalyzed Meta-Borylation Methodologies

An alternative and equally effective strategy employs an Iridium (Ir)-catalyzed meta-borylation of an aromatic ring. nih.govresearchgate.net This methodology is significant because it allows for functionalization at the meta position, which is often more challenging to achieve selectively compared to ortho or para positions. nih.govrsc.org

This approach involves the iridium-catalyzed introduction of a boryl group at the meta position of one of the aryl rings in a precursor molecule. researchgate.netiupac.org The resulting arylboron compound is a versatile intermediate that can then participate in a subsequent cross-coupling reaction, such as a Suzuki-Miyaura coupling, to forge the critical C-C bond needed to close the furan ring and form the dibenzofuran system. nih.govresearchgate.net The catalytic cycle for this type of borylation typically involves the formation of a tris(boryl)iridium(III) species. researchgate.net

Table 1: Comparison of Key Metal-Catalyzed Strategies for Dibenzofuran Core Synthesis

| Strategy | Metal Catalyst | Key Transformation | Position Selectivity | Reference |

| Ortho-Metalation | Palladium (Pd) | Intramolecular C-H Activation/Cyclization | Ortho | researchgate.net, nih.gov, rsc.org |

| Meta-Borylation | Iridium (Ir) | C-H Borylation followed by Cross-Coupling | Meta | researchgate.net, nih.gov, iupac.org |

Ullmann-Type Coupling Reactions in Dibenzofuran Formation

The construction of the diaryl ether precursor, which is essential for the subsequent cyclization to form the dibenzofuran, often begins with an Ullmann-type coupling reaction. researchgate.netnih.gov This classic copper-catalyzed reaction is used to form a C-O bond between two different aromatic rings. mdpi.comiitk.ac.in

In the total synthesis of this compound, this reaction was employed to couple a readily available phenol (B47542) with a substituted aryl halide. researchgate.netrsc.org Specifically, resorcinol (B1680541) was coupled with 1-bromo-3,5-dimethoxybenzene. researchgate.net The reaction is typically performed in the presence of a copper catalyst, a ligand such as N,N-dimethylglycine hydrochloride, and a base like cesium carbonate. researchgate.net This step efficiently assembles the basic diaryl ether backbone, which is then carried forward to the critical C-C bond-forming cyclization step. researchgate.net

Table 2: Reagents for Ullmann-Type Coupling in this compound Synthesis

| Role | Compound | Reference |

| Aryl Halide | 1-bromo-3,5-dimethoxybenzene | researchgate.net |

| Phenol | Resorcinol | researchgate.net |

| Catalyst | Copper Iodide (CuI) | researchgate.net |

| Ligand | N,N-dimethylglycine hydrochloride | researchgate.net |

| Base | Cesium Carbonate (Cs2CO3) | researchgate.net |

| Solvent | N,N-Dimethylformamide (DMF) | researchgate.net |

Other Cyclization and C-C Bond Formation Methods

Beyond the primary Pd- and Ir-catalyzed routes, the synthesis of the this compound aglycone relies on other crucial cyclization and C-C bond formation methods. After the initial diaryl ether is formed, the key step is the intramolecular cyclization to create the central furan ring. One notable method employed is a Pd-catalyzed C-H activation/C-C bond formation, which directly links the two aryl rings of the diaryl ether intermediate. rsc.org This transformation is a powerful example of modern synthetic methods that create complex ring systems with high efficiency. rsc.orgqyaobio.com The mechanism for such cyclizations can sometimes proceed through pathways like a Friedel-Crafts-type alkylation, where a carbocation intermediate triggers the ring-closing C-C bond formation. nih.govnih.gov

Glycosidic Moiety Synthesis and Linkage Formation

The synthesis of the carbohydrate portion of this compound—a β,β,α-linked trisaccharide composed of D-olivose, L-rhodinose, and L-rhamnose—presents its own set of significant challenges. nih.govresearchgate.net The formation of the glycosidic bonds, particularly the unprecedented β-linkage involving L-rhodinose, required the development of specialized stereoselective methods. researchgate.netbeilstein-journals.org

Pd-Catalyzed Beta-Selective Glycosylation

A key innovation in the synthesis of the this compound trisaccharide was the use of a palladium-catalyzed β-selective glycosylation. nih.govresearchgate.net This advanced technique was instrumental in overcoming the difficulty of forming the β-glycosidic linkage with the rhodinose (B1234984) sugar. The strategy involved the glycosylation of a 4-epi-rhodinose derivative, where the stereochemistry at the C4 position was temporarily inverted. researchgate.net The palladium catalyst facilitated the desired β-selective coupling. nih.govd-nb.info Following this crucial Pd-catalyzed step, a subsequent Mitsunobu inversion reaction was used to correct the stereocenter at C4, ultimately providing the correct β-linked L-rhodinose-L-rhamnose disaccharide. nih.govresearchgate.net This multi-step sequence highlights the intricate planning and chemical innovation required to achieve the correct stereochemistry in complex oligosaccharide synthesis. rsc.org

Mitsunobu Inversion Techniques

The Mitsunobu reaction is a powerful tool in organic synthesis for the stereochemical inversion of a secondary alcohol. organic-chemistry.org The reaction converts an alcohol into various other functional groups, including esters, by using reagents like triphenylphosphine (B44618) (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The process operates through an SN2 mechanism, where the alcohol's hydroxyl group is activated by triphenylphosphine, turning it into a good leaving group. organic-chemistry.org Subsequent nucleophilic attack proceeds with a clean inversion of stereochemistry at the chiral center, a feature that is highly valuable in the total synthesis of complex natural products. organic-chemistry.org

In the total synthesis of the postulated structure of this compound, the formation of the β,β,α-linked trisaccharide moiety presented a significant hurdle. researchgate.netnih.gov This trisaccharide is composed of D-olivose, L-rhodinose, and L-rhamnose. nih.gov The primary challenge was the creation of the unprecedented β-glycosidic linkage of the L-rhodinose unit. researchgate.netresearchgate.net To overcome this, researchers devised a strategic two-step sequence. First, a palladium-catalyzed β-selective glycosylation was performed on a 4-epi-rhodinose precursor. researchgate.net This step, however, produced the incorrect stereochemistry at the C4 position. In the crucial subsequent step, a Mitsunobu inversion was employed to correct the stereocenter, selectively providing the desired β-linked L-rhodinose-L-rhamnose disaccharide fragment. researchgate.netnih.gov This application underscores the utility of the Mitsunobu reaction in solving specific and complex stereochemical problems that arise during the synthesis of intricate glycosidic natural products.

| Reagent/Technique | Purpose in this compound Synthesis | General Principle |

| Mitsunobu Reaction | Inversion of stereochemistry at the C4 position of a rhodinose precursor. | Converts a secondary alcohol to another functional group with inversion of configuration via an SN2 mechanism. organic-chemistry.orgwikipedia.org |

| Triphenylphosphine (TPP) | Phosphine reagent used to activate the alcohol's hydroxyl group. wikipedia.org | Acts as a reducing agent and, with DEAD, forms a phosphonium (B103445) intermediate that activates the alcohol. organic-chemistry.org |

| Azodicarboxylates (e.g., DEAD) | Oxidizing agent that, with TPP, facilitates the reaction. wikipedia.org | Is protonated during the reaction and is reduced to a hydrazinedicarboxylate byproduct. organic-chemistry.orgtcichemicals.com |

| Pd-catalyzed Glycosylation | Initial formation of a β-glycosidic link with a 4-epi-rhodinose. researchgate.net | A metal-catalyzed reaction to form the glycosidic bond, which was then corrected by the Mitsunobu step. researchgate.net |

Synthesis of this compound Derivatives and Structural Analogs

The synthesis of the aglycone Fulicinerine and the full glycoside represent the foundational "analogs" in this chemical space. researchgate.net Beyond these, the development of other derivatives can be informed by related natural products. For instance, other cytotoxic dibenzofurans have been isolated from myxomycetes, such as the Kehokorins. researchgate.net Kehokorin A, like this compound, possesses a dibenzofuran core and a sugar moiety (rhamnose), the presence of which is suggested to be important for its cytotoxic potential. researchgate.net The synthesis of hybrid structures or analogs based on these related natural compounds could provide further insights. The strategic synthesis of analogs would involve modifying the substitution pattern on the dibenzofuran core or altering the composition and linkage of the trisaccharide chain.

| Compound | Core Structure | Glycosidic Moiety | Significance |

| This compound (postulated) | Tetrasubstituted Dibenzofuran | Trisaccharide (D-olivose, L-rhodinose, L-rhamnose). nih.gov | Target of total synthesis; led to suggestion of structural misassignment. nih.gov |

| Fulicinerine | Tetrasubstituted Dibenzofuran | None (Aglycone of this compound). researchgate.net | A key synthetic intermediate and a primary structural analog. researchgate.net |

| Kehokorin A | Dibenzofuran | Rhamnose. researchgate.net | A related natural product whose cytotoxicity is attributed to the sugar unit. researchgate.net |

Challenges and Innovations in Complex Glycosidic Dibenzofuran Synthesis

The synthesis of complex natural products like this compound is fraught with challenges that demand innovative chemical solutions. Two primary difficulties in the synthesis of this compound and related structures are the construction of the highly substituted dibenzofuran core and the stereocontrolled assembly of the intricate glycosidic chain.

The formation of the tetrasubstituted dibenzofuran skeleton is a significant challenge. researchgate.net While classical methods like the Ullmann-type coupling reaction can be used to form the necessary biarylether intermediate, modern organometallic chemistry offers more advanced solutions. researchgate.net Innovative strategies employed in the synthesis of the this compound core included a Palladium-mediated ortho-metalation and an Iridium-catalyzed meta-borylation. researchgate.netnih.gov These transition-metal-catalyzed reactions provide efficient and selective routes to building the complex aromatic core, which is a common challenge in the synthesis of many dibenzofuran-containing natural products. researchgate.net

The second major challenge lies in the synthesis of the oligosaccharide portion and its attachment to the aglycone. researchgate.net The synthesis of any glycosidic linkage requires precise control of stereochemistry, a task that is notoriously difficult. rsc.org In the case of this compound, this was complicated by the β,β,α-linked trisaccharide structure, which featured an unprecedented β-linked rhodinose unit. researchgate.netnih.gov The innovation here was not a single reaction but a strategic sequence of reactions. Researchers circumvented the direct formation of the difficult bond by first using a Pd-catalyzed β-selective glycosylation, which set one key stereocenter, followed by a Mitsunobu inversion to correct another, ultimately yielding the desired stereochemistry. researchgate.net This multi-step approach to a single glycosidic linkage exemplifies the level of innovation required to synthesize such complex molecular architectures.

| Synthetic Challenge | Innovative Solution(s) | Key Chemical Principles |

| Construction of Tetrasubstituted Dibenzofuran Core | Pd-mediated ortho-metalation; Ir-catalyzed meta-borylation. researchgate.netnih.gov | Transition-metal catalysis, C-H activation, cross-coupling reactions. |

| Stereocontrol of the Trisaccharide Chain | Sequential Pd-catalyzed β-glycosylation and Mitsunobu inversion. researchgate.net | Stereoselective catalysis followed by stereospecific inversion (SN2). |

| Formation of the β-L-Rhodinose Linkage | Use of a 4-epi-rhodinose precursor followed by Mitsunobu inversion. researchgate.net | Strategic use of a diastereomeric intermediate to access the desired final stereoisomer. |

Biosynthetic Pathways of Fulicineroside

Proposed Biosynthetic Origins of the Dibenzofuran (B1670420) Scaffold

The central dibenzofuran core of fulicineroside is believed to originate from the polyketide pathway, a common route for the biosynthesis of aromatic compounds in fungi and lichens. rsc.org This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear polyketide chain. rsc.orgresearchgate.net

The formation of dibenzofurans generally proceeds through the following key steps:

Polyketide Chain Assembly: The process starts with the condensation of an acyl-CoA starter unit with multiple malonyl-CoA extender units, catalyzed by a polyketide synthase (PKS) enzyme complex. rsc.orgresearchgate.net This creates a linear polyketide backbone.

Cyclization and Aromatization: The unstable polyketide chain undergoes a series of intramolecular cyclization and dehydration reactions to form one or more aromatic rings. rsc.org In the case of dibenzofurans, this typically leads to orsellinic acid or phloroacetophenone-type intermediates. rsc.org

Oxidative Coupling: A key step in forming the dibenzofuran structure from simpler phenolic precursors is an oxidative coupling reaction. For instance, the formation of a biphenyl (B1667301) C-C bond is a prerequisite, which is then followed by an intramolecular cyclization to create the central furan (B31954) ring. nih.gov While the biosynthesis of biphenyls is partially understood, the precise enzymatic mechanisms for dibenzofuran formation, especially the intramolecular cyclization, remain largely obscure. researchgate.netnih.gov

In many organisms, dibenzofuran biosynthesis is closely related to that of biphenyls. nih.gov The precursor for biphenyls like aucuparin (B161809) is 3,5-dihydroxybiphenyl, which is formed from the condensation of benzoyl-CoA and three molecules of malonyl-CoA by biphenyl synthase (BIS). researchgate.netresearchgate.net It is plausible that a similar polyketide-derived intermediate is the foundation for the this compound aglycone, which then undergoes specific hydroxylations, methylations, and ultimately, the crucial oxidative cyclization to form the dibenzofuran ring system. nih.gov

Enzymatic Machinery for Glycosylation and Sugar Modification

The trisaccharide portion of this compound is a complex chain consisting of D-olivose, L-rhodinose, and L-rhamnose. The assembly and attachment of this glycan to the dibenzofuran aglycone require a suite of specialized enzymes, primarily glycosyltransferases (GTs).

Glycosylation is a widespread post-translational modification that occurs in the endoplasmic reticulum and Golgi apparatus in eukaryotes. mdpi.comfrontiersin.org The process involves the sequential addition of monosaccharides from activated sugar donors (like UDP-glucose) to an acceptor molecule. frontiersin.orgresearchgate.net In fungi and related organisms, N-linked and O-linked glycosylation pathways are well-established, involving a cascade of glycosidases and glycosyltransferases that build and trim the glycan chains. mdpi.com

While the specific enzymes for this compound have not been isolated, research on other myxomycetes and fungi provides a model for the likely enzymatic activities:

Glycosyltransferases (GTs): These enzymes are responsible for creating the glycosidic bonds. nih.gov A series of distinct GTs would be required to sequentially add D-olivose, L-rhodinose, and L-rhamnose, each recognizing the specific sugar nucleotide donor and the growing oligosaccharide acceptor. The synthesis of the unique β-linked L-rhodinose presented a significant challenge in the total chemical synthesis of this compound, suggesting a highly specific and possibly unusual enzymatic catalyst in Fuligo cinerea. researchgate.net

Sugar Modification Enzymes: The biosynthesis of the deoxysugars (olivose and rhodinose) themselves requires a dedicated set of enzymes. These pathways typically start from common hexoses and involve multiple steps of dehydration, epimerization, and reduction, catalyzed by enzymes such as dehydratases, epimerases, and reductases.

Studies on the slime mold Physarum polycephalum have shown that it possesses sterol-glucosylating enzymes that use UDP-glucose as a donor to glycosylate sterols, indicating the presence of active glycosylation machinery in myxomycetes. researchgate.net

Precursors and Metabolic Intermediates in Fuligo cinerea

The biosynthesis of this compound draws from primary metabolic pools within Fuligo cinerea. The fundamental building blocks are derived from central carbon metabolism.

| Component | Biosynthetic Pathway | Precursors |

| Dibenzofuran Aglycone | Polyketide Pathway | Acetyl-CoA, Malonyl-CoA |

| Trisaccharide Chain | Glycan Biosynthesis | Glucose (primary precursor for nucleotide sugars) |

For the Aglycone: The primary precursors are acetyl-CoA and malonyl-CoA , which feed into the polyketide synthase machinery. rsc.org These are fundamental intermediates in fatty acid synthesis and central metabolism.

For the Glycan: The ultimate precursor for the sugar moieties is glucose . Through the pathways of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, glucose is converted into various nucleotide sugars (e.g., UDP-glucose, TDP-glucose). These activated sugars are the direct donors for the glycosyltransferase enzymes. researchgate.net The formation of the specific deoxysugars found in this compound would then proceed from these common nucleotide sugar intermediates.

Fuligo cinerea, like other slime molds, contains a variety of metabolites, including amino acids, polyketides, and pigments, which are all derived from these central metabolic pathways. mdpi.comresearchgate.net

Comparative Biosynthesis with Related Natural Products

The biosynthetic strategy for this compound shares features with that of other dibenzofuran-containing natural products, particularly those found in lichens and fungi.

Usnic Acid: A well-known dibenzofuran from lichens, usnic acid is also formed via the polyketide pathway. rsc.org Its biosynthesis involves the oxidative coupling of two molecules of methylphloroacetophenone, which itself is derived from the acetate-polymalonate pathway. This dimerization and subsequent cyclization to form the dibenzofuran core is a common theme, though the specific precursors and enzymatic steps differ from those leading to this compound. researchgate.net

Pannaric Acid: Another lichen-derived dibenzofuran, pannaric acid, is formed from two units of orsellinic acid, again highlighting the role of phenolic precursors originating from polyketide synthesis. rsc.org

Phytoalexins in Malinae: Plants in the subtribe Malinae (which includes apples and pears) produce dibenzofuran phytoalexins as a defense mechanism. nih.gov The biosynthesis of these compounds is also linked to the biphenyl pathway, starting from benzoyl-CoA and malonyl-CoA. researchgate.net However, these plant-derived dibenzofurans are often simpler in structure and glycosylation pattern compared to the complex trisaccharide of this compound. nih.gov

Landomycin A: This antibiotic features a long deoxysugar chain attached to an angucycline aglycone. While the aglycone is different, the challenges in the biosynthesis and synthesis of its extended deoxysaccharide chain are comparable to those of this compound's trisaccharide, highlighting the specialized enzymatic machinery required to assemble such structures. acs.org

The biosynthesis of this compound in a myxomycete is particularly interesting as it combines a complex polyketide-derived core, typical of fungi and lichens, with a unique glycosylation pattern, underscoring the diverse metabolic capabilities of slime molds. mdpi.comrsc.org

Biological Activities and Mechanistic Insights of Fulicineroside Preclinical Focus

Antimicrobial Activity

Fulicineroside has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. mdpi.com Research has also explored its potential for a wider range of antimicrobial action and the underlying mechanisms of its activity.

Activity against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis)

This compound has shown high activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.netmdpi.com These bacteria are common culprits in a variety of human infections. The inhibitory effects of this compound highlight its potential as a lead compound for the development of new antibacterial agents. mdpi.commdpi.comfrontiersin.org

Staphylococcus aureus is a versatile pathogen that can cause a range of illnesses, from minor skin infections to life-threatening conditions like pneumonia and meningitis. nih.govmdpi.com Similarly, while often considered non-pathogenic, certain strains of Bacillus subtilis can cause food poisoning and other infections, particularly in immunocompromised individuals. mdpi.comnih.govfrontiersin.org The activity of this compound against these two medically important bacteria underscores its therapeutic relevance.

Investigation of Potential Broad-Spectrum Antimicrobial Spectrum

While the primary activity of this compound has been observed against Gram-positive bacteria, its broader antimicrobial spectrum has also been a subject of interest. mdpi.comlibretexts.org Antibiotics are often categorized as either narrow-spectrum, targeting specific bacterial groups, or broad-spectrum, effective against a wide range of bacteria. libretexts.orgbsac.org.ukreactgroup.org Research indicates that this compound also inhibits the growth of Escherichia coli, Saccharomyces cerevisiae, and Candida albicans, suggesting a broader range of activity than initially reported. researchgate.net

Exploration of Antimicrobial Mechanisms at Cellular and Molecular Levels

The precise antimicrobial mechanisms of this compound are still under investigation. However, its structure as a glycosidic dibenzofuran (B1670420) is thought to be key to its function. mdpi.comrsc.org The presence of sugar moieties in natural products can enhance their biological activity and bioavailability. researchgate.net The dibenzofuran core is a recurring motif in various biologically active natural products. rsc.orgresearchgate.net It is hypothesized that this compound may disrupt essential cellular processes in bacteria, such as cell wall synthesis or protein production, leading to growth inhibition or cell death. reactgroup.org Further research is needed to fully elucidate the molecular targets of this compound.

Antitumor and Cytotoxic Activity

In addition to its antimicrobial properties, this compound has demonstrated significant antitumor and cytotoxic effects in preclinical models. mdpi.comnih.gov

Efficacy in Preclinical in vivo Models (e.g., Crown Gall Tumors)

This compound has been shown to be highly active against crown gall tumors. researchgate.netmdpi.com Crown gall is a plant disease caused by the bacterium Rhizobium radiobacter (formerly Agrobacterium tumefaciens), which induces the formation of tumors on the roots and stems of various plants. rhs.org.ukuky.eduoregonstate.eduebsco.com This disease serves as a valuable in vivo model for studying antitumor activity due to the fundamental similarities in tumor formation processes between plants and animals. The efficacy of this compound in this model suggests its potential as an anticancer agent. researchgate.netmdpi.com

Cytotoxicity against Various Cancer Cell Lines (e.g., K562, HeLa, 3T3-L1 if applicable from general dibenzofuran context)

The cytotoxic potential of this compound and related dibenzofurans has been evaluated against several cancer cell lines. While specific data for this compound against K562, HeLa, and 3T3-L1 cell lines is not explicitly detailed in the provided search results, the broader context of dibenzofurans provides relevant insights. rsc.orgbiointerfaceresearch.com For instance, chlorinated dibenzofurans have been tested for their anti-proliferative activities on K562 (a human chronic myelogenous leukemia cell line), HeLa (a human cervical cancer cell line), and 3T3-L1 (a mouse fibroblast cell line) cells. researchgate.netresearchgate.netbiointerfaceresearch.comscispace.comnih.govnih.govnih.govnih.gov

The substitution of sugars on the dibenzofuran structure appears to be a critical factor for conferring cytotoxic activity. researchgate.netresearchgate.netrsc.org This is consistent with the glycosidic nature of this compound. Other dibenzofurans, such as Kehokorin A, have demonstrated significant cytotoxicity against HeLa cells. researchgate.netresearchgate.net The cytotoxic effects of these compounds are often evaluated by their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. nih.gov

Other Emerging Biological Activities

Beyond its noted effects on crown gall tumors, this compound has exhibited other significant biological activities in preclinical evaluations, most notably as an antibacterial agent. researchgate.net

Research has consistently shown that this compound is highly active against Gram-positive bacteria. researchgate.netmdpi.com Specifically, it has demonstrated inhibitory activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net Its unique glycosidic dibenzofuran structure is considered a key contributor to this antimicrobial action. mdpi.com The compound's efficacy against these bacteria suggests its potential for development as a novel antibiotic.

| Compound | Biological Activity | Target Organisms | Source |

| This compound | Antibacterial | Gram-positive bacteria | researchgate.netmdpi.com |

| Bacillus subtilis | researchgate.net | ||

| Staphylococcus aureus | researchgate.net |

Structure Activity Relationships Sar of Fulicineroside and Its Analogs

Identification of Key Structural Features for Bioactivity

The bioactivity of Fulicineroside is a composite function of its distinct structural motifs. The dibenzofuran (B1670420) core provides a rigid, heterocyclic aromatic scaffold that is a common feature in many biologically active natural products. researchgate.netekb.egbiointerfaceresearch.com This planar system is crucial for enabling interactions with biological targets, likely through intercalation or specific binding within protein pockets.

Research on various dibenzofuran-containing natural products suggests that the type and position of substituents on the aromatic rings are critical determinants of activity. For instance, studies on chlorinated dibenzofurans have indicated that the presence and location of hydroxyl groups and the length of alkyl chains can significantly influence their anti-proliferative effects. researchgate.net While specific studies on this compound analogs are limited, it is inferred that the substitution pattern on its tetrasubstituted dibenzofuran aglycone is finely tuned for its observed bioactivity.

Furthermore, the glycosidic portion of the molecule is considered indispensable. The attachment of sugar moieties to dibenzofuran scaffolds appears to be a recurring strategy in nature to confer or enhance cytotoxic activity. researchgate.net Therefore, the combination of the specific dibenzofuran core of fulicinerine and its unique trisaccharide chain is considered essential for its potent biological profile.

Influence of Aglycone Modifications on Biological Potency

Direct studies involving the systematic modification of this compound's aglycone, fulicinerine, are not extensively documented in the current literature. However, SAR studies on other bioactive dibenzofuran derivatives provide valuable insights into how changes to this core structure could impact biological potency. These studies consistently show that altering the substituents on the dibenzofuran rings can dramatically modulate activity.

For example, research on a series of novel dibenzofuran derivatives designed as PTP-MEG2 inhibitors revealed that most of the synthesized molecules exhibited inhibitory activities with IC₅₀ values in the micromolar range. nih.gov Another study focusing on dibenzofuran derivatives as MMP-12 inhibitors identified that specific functional groups were critical for potency. The presence of a carboxylic group was found to enhance binding to the catalytic zinc ion at the active site, and an i-propyl sulfonamido carboxylic acid function also contributed positively to the inhibitory activity. bohrium.comtandfonline.com These findings underscore the sensitivity of the biological response to the chemical nature of the substituents on the dibenzofuran framework.

These examples from related compounds suggest that modifications to the fulicinerine core, such as the introduction or alteration of acidic groups, hydrogen-bonding moieties, or hydrophobic side chains, would likely have a profound effect on this compound's biological potency.

Role of the Glycosidic Moiety in Efficacy and Biological Profile

The glycosidic portion of a natural product can be crucial for its activity, often by improving pharmacokinetic parameters or by directly participating in target binding. uni-marburg.de this compound possesses a distinctive β,β,α-linked trisaccharide composed of three deoxysugars: D-olivose, L-rhodinose, and L-rhamnose. researchgate.netnih.gov Deoxy sugars are prominent in a wide array of bioactive molecules, including many antibiotics, where their presence is often responsible for enhanced efficacy or stronger receptor affinity. conicet.gov.ar

The specific sugars in this compound are also found in other potent antibiotics.

D-Olivose and L-Rhodinose: These sugars are key components of the oligosaccharide chains of landomycins, a class of angucycline antibiotics. nih.govmdpi.com In landomycin biosynthesis, specific glycosyltransferases are responsible for attaching these sugars, and their presence is integral to the compounds' cytotoxic activity. mdpi.com

L-Rhamnose: In combinatorial biosynthesis experiments with other macrolide antibiotics, replacing the native sugar with L-rhamnose has been shown to yield derivatives with improved antibacterial activity against certain pathogenic strains. researchgate.net

While deglycosylation studies have not been reported for this compound, research on other glycosides often shows that the aglycone alone has significantly reduced or no activity. nih.gov The trisaccharide moiety in this compound is therefore believed to play a critical role, potentially mediating solubility, target recognition, and the correct conformational presentation of the aglycone for binding.

Computational Approaches to SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are powerful tools for elucidating SAR and guiding drug design. frontiersin.orgnih.gov Although specific computational studies dedicated to this compound have not been published, the application of these techniques to other dibenzofuran derivatives provides a framework for how its SAR could be analyzed.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. kg.ac.rs For a set of dibenzofuran analogs, QSAR can identify the key physicochemical properties (descriptors) that govern potency. A 3D-QSAR study on dibenzofuran-based PTP-MEG2 inhibitors successfully generated a pharmacophore model. nih.govoncotarget.com This model identified the essential steric and electronic features required for activity, including one ring aromatic feature, three hydrophobic centers, and two hydrogen bond acceptor sites, providing a blueprint for designing more effective inhibitors. nih.govoncotarget.com

Molecular Docking: This technique predicts how a ligand binds to the active site of a target protein. frontiersin.org Docking simulations for dibenzofuran inhibitors of PTP-MEG2 revealed that a lead compound achieved its potency and selectivity by interacting with both the active site and unique peripheral binding pockets. nih.govoncotarget.com Similarly, docking and molecular dynamics simulations of dibenzofuran inhibitors targeting MMP-12 helped to rationalize the SAR findings, showing how specific functional groups orient within the binding site to maximize interactions. bohrium.comtandfonline.com

For this compound, these computational approaches could be used to build predictive models of its antibacterial or antitumor activity. By docking this compound into the active site of a putative bacterial or tumor-related protein target, researchers could visualize its binding mode, identify key amino acid interactions, and predict how modifications to either the aglycone or the trisaccharide would affect this binding, thereby guiding the synthesis of novel, potentially more potent analogs.

Advanced Analytical Methodologies for Fulicineroside Research

High-Resolution Spectroscopic Techniques (e.g., HRMS, advanced NMR experiments)

The structural elucidation of fulicineroside has been heavily reliant on high-resolution spectroscopic methods. researchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for determining the precise molecular weight and elemental composition of this compound. researchgate.net Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers allow for the measurement of exact masses with high accuracy (typically within 5 ppm). univie.ac.athilarispublisher.com This level of precision is crucial for distinguishing this compound from other compounds with the same nominal mass and for confirming its molecular formula. bioanalysis-zone.com The fragmentation patterns observed in tandem MS/MS experiments further aid in the structural characterization by revealing details about the glycosidic linkages and the dibenzofuran (B1670420) core. hilarispublisher.com

Advanced Nuclear Magnetic Resonance (NMR) Experiments: NMR spectroscopy is the cornerstone for determining the complex three-dimensional structure of this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms. researchgate.net

Key advanced NMR experiments used in this compound research include:

Correlation Spectroscopy (COSY): Establishes ¹H-¹H spin-spin coupling networks, identifying adjacent protons within the sugar moieties and the aglycone. researchgate.netua.es

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals based on their attached protons. nmrsoft.com

Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly vital for connecting the individual sugar units to each other and to the dibenzofuran aglycone, thereby establishing the complete glycosidic sequence. researchgate.netescholarship.org

The interpretation of these complex NMR datasets allows for the complete structural assignment of this compound, including the nature of the sugar units, their linkage points, and their relative stereochemistry. researchgate.net

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UHPLC)

Chromatographic methods are fundamental for the isolation, purification, and quantification of this compound from its natural source, the slime mold Fuligo cinerea, and for its analysis in various experimental setups. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purification of this compound from crude extracts. researchgate.net Reversed-phase (RP) HPLC, often using C18 columns, is commonly employed to separate this compound from other metabolites based on polarity. researchgate.netacs.org The fractions collected from initial separation techniques like column chromatography are further purified by preparative or semi-preparative HPLC to obtain the compound in high purity. researchgate.netacs.org Analytical HPLC with detectors like UV/Vis (using a photodiode array detector, DAD) or mass spectrometry (LC-MS) is used for quantification and purity checks. researchgate.netsigmaaldrich.com

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.gov The use of smaller particle size columns (typically <2 µm) in UHPLC systems leads to sharper peaks and better separation of complex mixtures. mdpi.com When coupled with mass spectrometry (UHPLC-MS), this technique provides a highly sensitive and selective method for detecting and quantifying this compound, even at low concentrations in complex biological matrices. univie.ac.atnih.gov This is particularly valuable for metabolism or pharmacokinetic studies.

Purity Assessment and Quality Control Methods

Ensuring the purity and quality of this compound is critical for accurate biological and chemical studies. A combination of methods is used to establish a comprehensive quality control profile.

Purity Assessment: The purity of a this compound sample is typically assessed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Purity: HPLC or UHPLC analysis is used to determine the percentage purity of the compound. researchgate.netmdpi.com A high-purity sample should exhibit a single major peak, with any impurities falling below a specified threshold (e.g., <1-5%). escholarship.org

Spectroscopic Confirmation: The identity and structural integrity of the purified compound are confirmed by comparing its ¹H NMR, ¹³C NMR, and HRMS data with established reference data. researchgate.net The absence of significant impurity signals in the NMR spectra is a key indicator of high purity.

Quality Control (QC): A robust QC program involves establishing and adhering to written policies and procedures for all analytical methods. who.int This includes:

Standardization: Using well-characterized reference standards for this compound for calibration and comparison.

Method Validation: Ensuring that the analytical methods used for purity and quantification are validated for parameters such as accuracy, precision, linearity, and specificity, often following guidelines from regulatory bodies. researchgate.netnih.gov

System Suitability Testing: Regularly performing tests to ensure the chromatographic system is operating correctly before sample analysis. labvantage.com This may involve checking parameters like resolution, peak symmetry, and reproducibility of standard injections. labvantage.com

Documentation: Maintaining detailed records of all analyses, including raw data, calculations, and final results, to ensure traceability and data integrity. who.int

Method Development and Validation for Complex Matrix Analysis

Analyzing this compound in complex matrices, such as biological fluids (plasma, urine) or environmental samples, presents unique challenges due to the presence of numerous interfering substances. eurofins.comrdd.edu.iqthermofisher.com Therefore, specific method development and validation are required.

Method Development: The goal is to create a reliable method for extracting and quantifying this compound from the matrix. sigmaaldrich.com

Sample Preparation: This is a critical step to remove matrix components that can interfere with the analysis. thermofisher.com Techniques may include protein precipitation for plasma samples, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to selectively isolate this compound and remove interfering compounds. thermofisher.comusp.org

Chromatographic Optimization: The HPLC or UHPLC method is optimized to achieve good separation of this compound from any remaining matrix components. lcms.cz This involves screening different columns, mobile phase compositions (including pH and organic modifiers), and gradient profiles. sigmaaldrich.comlcms.cz

Detection: Mass spectrometry is often the preferred detection method for complex matrices due to its high selectivity and sensitivity, which helps to mitigate matrix effects. nih.govusp.org

Method Validation: Once a method is developed, it must be rigorously validated to ensure its performance. eurofins.com Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking the matrix with known amounts of this compound. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes intra-day (repeatability) and inter-day (intermediate precision) assessments. researchgate.net

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a specific range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Stability: Evaluating the stability of this compound in the matrix under different storage and handling conditions. nih.gov

Matrix Effect: Assessing the influence of matrix components on the ionization of the analyte in MS-based methods. nih.govthermofisher.com

A validated method ensures that the data generated from the analysis of this compound in complex matrices are reliable and accurate. eurofins.com

Table of Analytical Techniques for this compound Research

| Technique | Purpose | Key Information Provided |

| HRMS | Molecular Formula Determination | Exact mass, elemental composition, fragmentation patterns. researchgate.netunivie.ac.at |

| ¹H NMR | Structural Elucidation | Proton chemical shifts, coupling constants, proton environment. researchgate.netresearchgate.net |

| ¹³C NMR | Structural Elucidation | Carbon chemical shifts, number of unique carbon atoms. researchgate.netresearchgate.net |

| COSY | Structural Elucidation | Connectivity between adjacent protons. researchgate.netua.es |

| HSQC | Structural Elucidation | Correlation between directly bonded protons and carbons. nmrsoft.com |

| HMBC | Structural Elucidation | Long-range (2-3 bond) connectivity between protons and carbons. researchgate.netescholarship.org |

| NOESY | Stereochemistry/Conformation | Spatial proximity of protons (through-space interactions). researchgate.netua.es |

| HPLC | Purification and Quantification | Separation of components, purity assessment, concentration measurement. researchgate.netacs.org |

| UHPLC | High-Resolution Separation and Quantification | Faster analysis, improved resolution and sensitivity compared to HPLC. nih.govmdpi.com |

| LC-MS | Sensitive Quantification and Identification | Combines separation power of LC with mass identification of MS. nih.gov |

Future Research Directions and Preclinical Translational Potential

Comprehensive Elucidation of in vivo Biosynthetic Pathways

A significant gap in the current understanding of fulicineroside lies in its natural production. The in vivo biosynthetic pathway has not yet been elucidated. Future research must focus on identifying the genetic and enzymatic machinery responsible for its synthesis in Fuligo cinerea.

The dibenzofuran (B1670420) core of this compound is likely derived from a polyketide pathway, a common route for aromatic compounds in many organisms. rsc.orgmdpi.com The assembly of this core would require a suite of enzymes, including polyketide synthases (PKSs) to construct the initial carbon skeleton, followed by cyclases and oxidoreductases to form the fused ring system. The total synthesis of a related dibenzofuran, pannaric acid methyl ester, utilized a biomimetic approach with palladium(II) acetate (B1210297) for a key cyclization step, suggesting that an oxidative coupling mechanism could be at play in nature. researchgate.net

The trisaccharide moiety, composed of D-olivose, L-rhodinose, and L-rhamnose, presents another biosynthetic puzzle. researchgate.net The biosynthesis of such deoxy sugars is a complex process involving multiple enzymatic steps. researchgate.net For instance, the formation of GDP-L-fucose, a precursor for related deoxy sugars, involves the enzymes GDP-mannose-4,6-dehydratase (GMD) and GDP-fucose synthetase (GER). researchgate.net Research should aim to identify the specific glycosyltransferases that sequentially attach these sugar units to the dibenzofuran aglycone. These enzymes are part of a broader class of transferases that attach sugar units in the late stages of natural product biosynthesis. beilstein-journals.org

A comprehensive approach combining genomic sequencing of Fuligo cinerea, transcriptomic analysis to identify expressed genes during metabolite production, and heterologous expression of candidate genes will be crucial to unravel this complex pathway. mdpi.com Understanding the biosynthesis will not only be a significant scientific achievement but could also enable the biotechnological production of this compound and its analogs.

Discovery and Characterization of Novel this compound Congeners from Myxomycetes

Myxomycetes, or true slime molds, represent a largely untapped source of novel natural products. nih.govresearchgate.net While this compound is a prominent discovery, the chemical diversity within this group suggests that many related compounds, or congeners, await discovery. researchgate.netcmu.ac.th

Several other dibenzofuran derivatives have already been isolated from different slime molds, highlighting the potential for finding structural analogs of this compound. nih.govekb.eg These include:

Kehokorins A-E: Isolated from Trichia favoginea, with some showing cytotoxicity against HeLa cancer cells. ekb.eg

Dictyomedins A and B: Found in Dictyostelium medium. researchgate.net

AB0022A: A chlorinated dibenzofuran from Dictyostelium purpureum with antibacterial properties. mdpi.comekb.eg

Future research should involve systematic screening of a wider range of myxomycete species, particularly within the genus Fuligo and the order Physarales. researchgate.net Modern analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, coupled with metabolomic profiling, can accelerate the identification of new dibenzofuran glycosides. The isolation of these congeners would be invaluable for establishing structure-activity relationships (SAR), providing insights into which parts of the molecule are essential for its biological effects.

Table 1: Known Dibenzofuran Congeners from Myxomycetes This table is interactive. Click on the headers to sort.

| Compound Name | Source Organism | Known Biological Activity | Citation |

|---|---|---|---|

| This compound | Fuligo cinerea | Antibacterial, Antitumor | mdpi.com, researchgate.net |

| Kehokorin A | Trichia favoginea | Cytotoxic | ekb.eg |

| Kehokorin D | Trichia favoginea | Cytotoxic | ekb.eg |

| Kehokorin E | Trichia favoginea | Cytotoxic | ekb.eg |

| Dictyomedin A | Dictyostelium medium | Not specified | researchgate.net |

| Dictyomedin B | Dictyostelium medium | Not specified | researchgate.net |

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

This compound has demonstrated promising biological activity, notably against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and in causing the regression of crown gall tumors. researchgate.netmdpi.com However, the precise molecular mechanisms underlying these effects remain unknown.

Future investigations must focus on identifying the specific cellular targets of this compound. For its antibacterial action, several hypotheses based on the mechanisms of other natural products like flavonoids can be proposed for testing. mdpi.commdpi.com These potential mechanisms include:

Disruption of Cell Membrane/Wall Integrity: The compound may interfere with the synthesis of peptidoglycan or insert into the bacterial membrane, causing leakage of cellular contents. frontiersin.orgscielo.br

Inhibition of Nucleic Acid and Protein Synthesis: this compound could bind to bacterial DNA or ribosomes, halting essential life processes. scielo.br

Interference with Cellular Signaling: It might disrupt key signaling pathways within the bacteria, such as quorum sensing. mdpi.com

Transcriptomic and proteomic analyses of bacteria treated with this compound could reveal which genes and proteins are affected, providing clues to its mechanism of action. frontiersin.org

For its antitumor activity, studies should investigate its effects on cancer cell lines to determine if it induces apoptosis, inhibits cell proliferation, or interferes with specific cancer-related signaling pathways. The fact that the sugar moieties of many natural products are crucial for molecular recognition of cellular targets suggests that the trisaccharide chain of this compound may play a key role in its activity. researchgate.net

Development of this compound and its Derivatives as Preclinical Drug Candidates

The translation of a promising natural product like this compound into a clinical drug is a long and rigorous process that begins with preclinical development. ppd.comaissmscop.com This stage is designed to assess the safety and efficacy of a new chemical entity before it can be tested in humans. angelinipharma.comstxbp1disorders.org For this compound, this would involve a multi-phase approach. ppd.com

Lead Optimization: The natural structure of this compound serves as a starting point. The total synthesis of its postulated structure has already been achieved, which opens the door for synthetic modifications. rsc.org Derivatives could be created by altering the sugar chain or the substitution pattern on the dibenzofuran core to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Pharmacokinetic (ADME) Studies: In vitro and in vivo studies in animal models are required to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME). aissmscop.com This data is critical for determining how the drug will behave in the human body.

Toxicology and Safety Pharmacology: Extensive toxicology studies are necessary to identify any potential adverse effects on major organ systems. waxitinc.com These studies determine the no-observed-adverse-effect level (NOAEL), which is crucial for establishing a safe starting dose for human trials. nih.gov

IND-Enabling Studies: All the data from these preclinical studies are compiled into an Investigational New Drug (IND) application, which is submitted to regulatory agencies like the FDA for approval to begin clinical trials. insilico.cominsilico.com

The development of this compound as a preclinical candidate requires a collaborative, multidisciplinary effort involving chemists, pharmacologists, and toxicologists to navigate this complex pipeline. angelinipharma.com

Table 2: Hypothetical Preclinical Development Pipeline for this compound This table is interactive. Click on the headers to sort.

| Preclinical Phase | Key Objectives | Methodologies | Desired Outcome |

|---|---|---|---|

| Phase 1: Discovery & Lead Optimization | Identify and synthesize potent and selective analogs. | Chemical synthesis, Structure-Activity Relationship (SAR) studies. | A lead candidate with improved efficacy and drug-like properties. |

| Phase 2: In Vitro & In Vivo Efficacy | Confirm biological activity in relevant models. | Cell-based assays, animal models of infection or cancer. | Demonstration of significant therapeutic effect in a living system. |

| Phase 3: Pharmacokinetics (ADME) | Characterize the absorption, distribution, metabolism, and excretion. | In vitro metabolic stability assays, animal studies with blood/tissue analysis. | Favorable pharmacokinetic profile for human dosing. |

| Phase 4: Safety & Toxicology | Evaluate potential toxicity and establish a safe dose. | Acute and chronic toxicity studies in at least two animal species. | Identification of a No-Observed-Adverse-Effect Level (NOAEL). |

| Phase 5: IND Submission | Compile all data for regulatory review. | Preparation of an Investigational New Drug (IND) application. | Approval to initiate Phase I clinical trials in humans. |

Investigation of Ecological and Evolutionary Roles of this compound in Slime Molds

The production of complex secondary metabolites is rarely without purpose. It is argued that organisms evolve the ability to synthesize these compounds due to the selective advantages they confer. nih.gov The antibacterial activity of this compound strongly suggests it plays a defensive role for Fuligo cinerea. researchgate.net In their natural habitat of decaying organic matter, slime molds are in constant competition with bacteria and fungi. wisc.edubigearthsupply.com this compound could act as a chemical weapon, inhibiting the growth of competing microbes and securing resources for the slime mold. nih.gov

Future research should aim to test this hypothesis directly. This could involve:

In situ analysis: Measuring the concentration of this compound in the slime mold's natural environment and correlating it with the presence or absence of specific bacterial communities.

Knockout studies: If the biosynthetic genes are identified, creating a mutant strain of Fuligo cinerea that cannot produce this compound and comparing its survival and competitive fitness against the wild type.

Evolutionary analysis: Examining the distribution of dibenzofuran-producing pathways across different myxomycete species to understand the evolutionary history of this trait. cmu.ac.th The presence of these compounds across a wide taxonomic range would suggest a conserved and important function. mdpi.com

Understanding the ecological role of this compound provides insight into the chemical ecology of slime molds and the evolutionary pressures that drive the production of such complex and bioactive molecules. unl.edunih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges in constructing Fulicineroside’s dibenzofuran core and trisaccharide moiety, and what strategies have been experimentally validated?

- The dibenzofuran core, being tetrasubstituted, requires precise regioselective functionalization. Two strategies are documented: (1) Pd-mediated ortho-metalation for directed C–H activation and (2) Ir-catalyzed meta-borylation for boron-directed coupling . For the trisaccharide (D-olivose, β-L-rhodinose, L-rhamnose), β-selective glycosylation of 4-epi-rhodinose followed by Mitsunobu inversion is critical to achieve the β-linked L-rhodinose-L-rhamnose disaccharide . Challenges include stereochemical control and minimizing side reactions during glycosylation.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should conflicting data be initially addressed?

- High-resolution mass spectrometry (HRMS) and multidimensional NMR (¹H, ¹³C, HSQC, HMBC) are mandatory for structural elucidation. Discrepancies in spectral data (e.g., unexpected coupling constants or NOE correlations) should prompt re-evaluation of synthetic intermediates or comparison with natural product data. Cross-referencing with literature-reported NMR shifts for analogous dibenzofuran systems is advised .

Q. How can experimental protocols for this compound synthesis be standardized to ensure reproducibility across research groups?

- Detailed reporting of reaction conditions (catalyst loading, temperature, solvent purity) and characterization data (yields, spectroscopic parameters) is critical. Follow guidelines from the Beilstein Journal of Organic Chemistry: provide step-by-step procedures for key reactions (e.g., Mitsunobu inversion) and deposit extended datasets (e.g., crystallographic files) as supplementary information .

Advanced Research Questions

Q. What systematic approaches are recommended to resolve structural misassignments between synthetic and natural this compound?

- Conduct X-ray crystallography of synthetic intermediates to confirm absolute configuration. Compare 2D NMR data (e.g., ROESY for spatial proximity) with natural isolates. If mismatches persist, re-examine biosynthetic hypotheses or explore alternative disconnection strategies (e.g., late-stage functionalization vs. modular assembly) .

Q. How can the β-selective glycosylation step in this compound synthesis be optimized to improve yield and stereoselectivity?

- Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and glycosyl donors (thioglycosides vs. trichloroacetimidates) to enhance β-selectivity. Use kinetic studies to identify rate-determining steps and adjust protecting groups (e.g., benzyl vs. acetyl) to modulate donor reactivity. Monitor reaction progress via TLC-MS to isolate intermediates .

Q. What experimental designs are suitable for probing the biosynthetic pathway of this compound in its native organism?

- Employ isotopic labeling (¹³C-glucose feeding) with LC-MS tracking to map precursor incorporation into the dibenzofuran core and sugar units. Combine gene knockout studies (if genomic data are available) with heterologous expression of putative biosynthetic enzymes (e.g., cytochrome P450s for oxidative coupling) .

Methodological Considerations

- Data Contradiction Analysis : When spectral inconsistencies arise, apply the "contradiction framework" from qualitative research: (1) verify instrument calibration, (2) replicate experiments under identical conditions, (3) consult domain-specific databases (e.g., CCDC for crystallographic comparisons) .

- Ethical Reporting : Disclose all synthetic attempts, including failed routes, to prevent publication bias. Adhere to IUPAC nomenclature and avoid ambiguous abbreviations (e.g., "Rhodi" for rhodinose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.